molecular formula C10H18N2 B14670230 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 51413-89-9

6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B14670230
CAS No.: 51413-89-9
M. Wt: 166.26 g/mol
InChI Key: KEWZPXNLOWRGHN-UHFFFAOYSA-N
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Description

6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Transition-metal-free strategies are often preferred to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrrolo derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolo ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrrolo derivatives .

Scientific Research Applications

6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is unique due to its specific structural features and the presence of a propyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

51413-89-9

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

6-propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C10H18N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h9H,2-8H2,1H3

InChI Key

KEWZPXNLOWRGHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=NCCCN12

Origin of Product

United States

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